molecular formula C10H8ClNOS B1391991 2-(5-Chloro-2-thienyl)-6-methoxypyridine CAS No. 1187168-49-5

2-(5-Chloro-2-thienyl)-6-methoxypyridine

Cat. No. B1391991
CAS RN: 1187168-49-5
M. Wt: 225.7 g/mol
InChI Key: DFJKWPQIMNJAAG-UHFFFAOYSA-N
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Description

The compound “2-(5-Chloro-2-thienyl)-6-methoxypyridine” is likely a heterocyclic organic compound, containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, with a chlorine atom attached to the 5-position of the thiophene ring and a methoxy group (-OCH3) attached to the 6-position of the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The chlorine atom might make the thiophene ring more susceptible to electrophilic aromatic substitution reactions, while the methoxy group might make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the electronegative chlorine atom might increase its solubility in polar solvents .

Scientific Research Applications

Cyclometallated Chloridoplatinum Complexes Synthesis

2-(5-Chloro-2-thienyl)-6-methoxypyridine derivatives have been utilized in the synthesis of cyclometallated chloridoplatinum complexes. This process is accelerated using microwave-assisted syntheses, offering the possibility for a combinatorial approach in creating libraries of homologous compounds with potential applicative purposes (Godbert et al., 2007).

Lithiation Pathway Investigation

The compound has been used in studies investigating the lithiation pathway of pyridines with different lithium dialkylamides. These studies help in understanding complex lithiation processes and propose mechanisms for these reactions (Gros et al., 2003).

Vibrational and Electronic Spectra Studies

The compound has been a subject in the study of vibrational and electronic spectra, particularly using Fourier Transform Infrared (FTIR) and Raman spectra. Such studies are crucial in understanding the molecular structure and behavior of chemicals (Arjunan et al., 2011).

Synthesis of PET Radioligands

This compound derivatives have been used in synthesizing PET radioligands for imaging receptors in medical research, demonstrating its importance in the field of diagnostic imaging (Gao et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(5-Chloro-2-thienyl)-6-methoxypyridine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, such as pharmaceuticals or materials .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-13-10-4-2-3-7(12-10)8-5-6-9(11)14-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJKWPQIMNJAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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